molecular formula C13H15N5O3 B2438867 1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione CAS No. 2034544-64-2

1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2438867
CAS No.: 2034544-64-2
M. Wt: 289.295
InChI Key: VPMOCFVSRDJFPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)-3-oxopropyl)pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C13H15N5O3 and its molecular weight is 289.295. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the metabotropic glutamate receptor subtype 2 (mGluR2) . mGluR2 is a part of the G-protein-coupled receptor family and plays a key role in several brain functions .

Mode of Action

This compound acts as a negative allosteric modulator (NAM) of mGluR2 . Allosteric modulators bind to a site different from the active site on the receptor, influencing receptor activity indirectly. As a NAM, this compound decreases the receptor’s response to glutamate, the natural ligand .

Biochemical Pathways

mGluR2 is involved in the modulation of synaptic transmission and neuronal excitability in the CNS by binding to glutamate . This binding activates the receptor to engage intracellular signaling partners, leading to various cellular events . The modulation of mGluR2 by this compound can affect these pathways and their downstream effects.

Result of Action

The action of this compound as a NAM of mGluR2 can lead to a decrease in the response to glutamate, potentially affecting neuronal excitability and synaptic transmission . This could have implications for various neurological disorders, including psychosis, mood disorders, Alzheimer’s disease, and cognitive or memory deficiencies .

Action Environment

Environmental factors such as pH can influence the stability of similar compounds Additionally, the efficacy of this compound may be influenced by factors such as the concentration of glutamate in the synaptic cleft and the presence of other allosteric modulators

Properties

IUPAC Name

1-[3-(6,7-dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)-3-oxopropyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N5O3/c19-11-2-5-16(13(21)15-11)6-3-12(20)17-7-8-18-10(9-17)1-4-14-18/h1-2,4-5H,3,6-9H2,(H,15,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPMOCFVSRDJFPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC=N2)CN1C(=O)CCN3C=CC(=O)NC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.